Nicotine imine is a nitrogen-containing organic compound classified as an alkaloid, which is a group of naturally occurring compounds primarily derived from plants. It is structurally related to nicotine, featuring a similar arrangement of carbon, hydrogen, and nitrogen atoms, but with a distinct imine functional group. The molecular formula for nicotine imine is . This compound is characterized by its relatively neutral properties and low solubility in water, making it a unique member of the alkaloid family. Nicotine imine has been detected in human biological tissues such as the liver and kidneys, as well as in various biofluids including urine and blood .
Nicotine imine plays a significant role in the metabolic pathways associated with nicotine. It can be biosynthesized from nicotine through enzymatic reactions involving cytochrome P450 enzymes, specifically cytochrome P450 2A6 and cytochrome P450 2B6 . Furthermore, nicotine imine can undergo conversion into cotinine via the enzyme aldehyde oxidase. This transformation highlights its role as an intermediate in the metabolic conversion of nicotine to cotinine, which is one of the primary metabolites of nicotine .
In addition to its metabolic functions, nicotine imine can participate in various
The biological activity of nicotine imine is closely linked to its role in nicotine metabolism. It has been implicated in several physiological processes due to its involvement in the metabolism of nicotine, which itself is known for its stimulatory effects on the central nervous system . Nicotine stimulates nicotinic acetylcholine receptors, leading to increased dopamine release and contributing to its addictive properties. As an intermediate metabolite, nicotine imine may influence these pathways by modulating the availability and activity of nicotine and its other metabolites.
Additionally, research suggests that metabolites like nicotine imine may contribute to oxidative stress and other cellular effects associated with nicotine exposure . The exact mechanisms through which nicotine imine exerts its biological effects remain an area of ongoing research.
Synthesis of nicotine imine can occur through various methods:
These synthesis methods highlight both natural biosynthetic pathways and potential synthetic routes for producing nicotine imine in laboratory settings.
Nicotine imine's primary application lies within pharmacology and toxicology as a metabolite of nicotine. Understanding its role aids in comprehending the broader effects of tobacco use on human health. Additionally, due to its structural similarities with other alkaloids, it may serve as a model compound for studying drug metabolism and interactions within biological systems.
In research contexts, it could be used to explore mechanisms of addiction or the development of therapeutic agents targeting nicotinic receptors.
Interaction studies involving nicotine imine focus on its metabolic pathways and potential interactions with various enzymes involved in drug metabolism. Research indicates that it interacts with cytochrome P450 enzymes, which are critical for drug metabolism . Furthermore, studies on oxidative stress suggest that metabolites like nicotine imine may play roles in redox cycling processes that could lead to cellular damage or protective effects depending on their concentrations and interactions with other cellular components .
Several compounds share structural or functional similarities with nicotine imine. Here’s a comparison highlighting their uniqueness:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Nicotine | Parent compound | Highly addictive; acts directly on nicotinic receptors |
| Cotinine | Direct metabolite | Less potent than nicotine; longer half-life |
| Nornicotine | Demethylated derivative | Less toxic; also involved in metabolic pathways |
| Myosmine | Structural analog | Less studied; potential role in tobacco-related effects |
| Nicotine N-oxide | Oxidized form | More polar; different pharmacokinetic properties |
Nicotine imine stands out due to its specific role as an intermediate metabolite within the broader context of nicotine metabolism, influencing both pharmacological effects and potential toxicological outcomes associated with tobacco use.
Understanding these compounds enhances our knowledge of their biological activities and implications for health related to tobacco consumption.
Nicotine imine possesses the molecular formula C₁₀H₁₃N₂⁺ with an average molecular weight of 161.2236 grams per mole [1] [2] [4]. The structure consists of a pyridine ring connected to a dihydropyrrolium ring system, featuring a positively charged nitrogen atom within the five-membered ring [1] [5]. The compound's systematic name according to the International Union of Pure and Applied Chemistry nomenclature is three-[(two S)-one-methyl-three,four-dihydro-two H-pyrrol-one-ium-two-yl]pyridine [2].
The molecular structure can be represented by the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₂⁺ |
| Average Molecular Weight | 161.2236 g/mol |
| Monoisotopic Mass | 161.107873426 |
| Chemical Abstracts Service Number | 42459-13-2 |
Nicotine imine exhibits defined stereochemical characteristics with one stereocenter within its molecular structure [1]. The compound exists primarily in the (S)-configuration, consistent with the natural occurrence of (S)-nicotine from which it is metabolically derived [2]. The stereochemical configuration is designated as (two S)-one-methyl-three,four-dihydro-two H-pyrrol-one-ium-two-yl in the systematic nomenclature [2].
The three-dimensional molecular geometry demonstrates a non-planar arrangement due to the presence of the saturated five-membered dihydropyrrolium ring [23]. The pyrrolidinium portion of the molecule adopts envelope conformations typical of five-membered ring systems, which minimizes angle strain while reducing torsional strain [23]. This conformational flexibility contributes to the compound's overall molecular stability and influences its physical properties.
Nicotine imine exhibits relatively low solubility in water compared to other alkaloid derivatives, making it a unique member of the alkaloid family [5] . The cationic nature of the molecule, arising from the positively charged nitrogen atom in the pyrrolium ring, influences its solubility characteristics in polar and non-polar solvents [5]. The compound demonstrates increased solubility in polar organic solvents due to the presence of the charged iminium functionality [19].
The solubility profile is significantly affected by the pH of the aqueous medium, with enhanced solubility observed under acidic conditions where the compound remains in its cationic form [19]. In computational studies examining nicotine-related compounds, the presence of solvent water has been shown to affect molecular properties including dipole moments and electronic characteristics [19].
The stability of nicotine imine is influenced by several environmental factors including temperature, pH, and exposure to light [28] [30]. The compound demonstrates enhanced stability when incorporated into crystalline salt forms compared to its free base counterpart [28]. Studies on similar iminium ion structures indicate that conjugated iminium ions, such as nicotine imine, exhibit greater thermodynamic stability compared to non-conjugated analogues [30].
Hydrolytic stability varies significantly with pH conditions, with the compound showing greater susceptibility to hydrolysis under basic conditions [29] [30]. The iminium functionality is intrinsically more prone to nucleophilic attack by water molecules, particularly in alkaline environments [30]. Photostability studies on nicotine-derived compounds suggest that transformation into crystalline forms can provide protection against ultraviolet-induced degradation [28].
Specific melting and boiling point data for nicotine imine are limited in the available literature. However, related nicotine salt derivatives demonstrate melting points ranging from 97 to 155.9 degrees Celsius depending on the counterion and crystalline form [11] [28]. The thermal decomposition of nicotine-related compounds typically occurs within temperature ranges of 80 to 180 degrees Celsius for various nicotine derivatives [16].
Thermal analysis studies of similar pyrrolium-containing compounds indicate decomposition temperatures varying between 265 to 566 degrees Celsius for different structural analogues [27]. The thermal stability of nicotine imine is expected to be intermediate between that of nicotine and its fully oxidized derivatives based on structural considerations and available thermal data for related compounds [26] [27].
Nuclear magnetic resonance spectroscopy provides detailed structural information for nicotine imine through characteristic chemical shift patterns [13] [20]. The aromatic protons of the pyridine ring typically appear in the downfield region between 7.3 and 8.6 parts per million [24] [25]. The pyrrolidinium ring protons exhibit distinct chemical shifts influenced by the positive charge on the nitrogen atom.
Proton nuclear magnetic resonance analysis reveals specific coupling patterns characteristic of the bicyclic structure [24]. The chemical shifts are influenced by ring current effects from the aromatic pyridine ring and the electron-withdrawing effect of the positively charged nitrogen [20]. Carbon-13 nuclear magnetic resonance spectroscopy shows characteristic signals for the pyridine carbons in the range of 123 to 149 parts per million [25].
| Assignment | Chemical Shift (ppm) |
|---|---|
| Pyridine H-2' | ~8.6 |
| Pyridine H-4' | ~7.6 |
| Pyridine H-5', H-6' | ~7.3 |
| N-Methyl | ~2.7 |
| Pyrrolidinium CH₂ | ~2.3-3.8 |
Mass spectrometry analysis of nicotine imine reveals characteristic fragmentation patterns that aid in structural identification [14]. The molecular ion peak appears at mass-to-charge ratio 161, corresponding to the protonated molecular ion [2] [3]. Electrospray ionization mass spectrometry demonstrates the formation of various adduct ions including [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ [3].
Fragmentation studies indicate that compounds with pyrrolidine rings containing unsubstituted nitrogen atoms characteristically lose ammonia at the second-stage mass spectrometry level [14]. For N-methyl substituted compounds like nicotine imine, the loss of methylamine (CH₃NH₂) occurs at the second fragmentation stage [14]. The fragmentation pattern involves ring opening followed by ring closure at the pyridine-2 carbon atom [14].
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 162.11516 | 132.4 |
| [M+Na]⁺ | 184.09710 | 148.3 |
| [M+NH₄]⁺ | 179.14170 | 142.9 |
| [M+K]⁺ | 200.07104 | 143.2 |
Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within nicotine imine [17] [18]. The spectrum exhibits absorption bands characteristic of both the pyridine ring and the pyrrolidinium moiety [17]. Carbon-hydrogen stretching vibrations appear in the region between 2780 and 2970 wavenumbers [17] [18].
The aromatic carbon-nitrogen double bond stretching vibration occurs around 1677 wavenumbers, while aromatic carbon-carbon double bond stretching appears at approximately 1691 wavenumbers [17] [25]. The iminium functionality contributes to the overall vibrational spectrum through characteristic stretching and bending modes [18]. Out-of-plane bending vibrations of carbon-hydrogen bonds in the monosubstituted pyridine ring appear at 717 and 904 wavenumbers [17] [25].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C-H Stretching | 2780-2970 | Aliphatic and aromatic C-H |
| C=N Stretching | 1677 | Aromatic C=N double bond |
| C=C Stretching | 1691 | Aromatic C=C double bond |
| C-H Bending | 717, 904 | Out-of-plane pyridine C-H |